Dimethyl (4-chlorophenyl)phosphonate

Catalog No.
S14215620
CAS No.
13114-07-3
M.F
C8H10ClO3P
M. Wt
220.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (4-chlorophenyl)phosphonate

CAS Number

13114-07-3

Product Name

Dimethyl (4-chlorophenyl)phosphonate

IUPAC Name

1-chloro-4-dimethoxyphosphorylbenzene

Molecular Formula

C8H10ClO3P

Molecular Weight

220.59 g/mol

InChI

InChI=1S/C8H10ClO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

UTGYZBPCVJGRBV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)Cl)OC

Dimethyl (4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl ester and a 4-chlorophenyl moiety. Its molecular formula is C9H10ClO4P, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound exhibits a phosphonate functional group, which is known for its reactivity and ability to participate in various chemical transformations.

  • Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxides.
  • Reduction: The compound can be reduced, leading to modifications in its functional groups.
  • Substitution: The chlorophenyl group can participate in substitution reactions with nucleophiles, resulting in the formation of new derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that dimethyl (4-chlorophenyl)phosphonate exhibits notable biological activity. It has been studied for its anticancer properties, particularly against various cancer cell lines including colorectal carcinoma and epidermoid carcinoma. In vitro studies have shown that certain derivatives of phosphonates, including those related to this compound, possess significant cytotoxic effects against cancer cells, suggesting potential therapeutic applications .

The synthesis of dimethyl (4-chlorophenyl)phosphonate typically involves several steps:

  • Starting Materials: The synthesis often begins with trimethyl phosphite and 4-chlorobenzyl chloride or similar chlorinated aromatic compounds.
  • Reaction Conditions: The reaction is usually conducted under inert atmosphere conditions to prevent moisture interference. Catalysts such as benzene sulfonic acid may be employed to facilitate the reaction.
  • Yield Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .

Dimethyl (4-chlorophenyl)phosphonate finds diverse applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of biologically active compounds, particularly in drug discovery aimed at developing anticancer agents.
  • Agricultural Chemicals: The compound may be utilized in the formulation of pesticides or herbicides due to its reactivity with various biological targets.
  • Material Science: It can be employed in the development of polymer materials where phosphonate groups impart specific properties .

Dimethyl (4-chlorophenyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Dimethyl methylphosphonateSimple methyl ester structureWidely used as a pesticide precursor
Diethyl (4-fluorophenyl)phosphonateContains a fluorine substituent on the phenylEnhanced biological activity due to fluorine
Diphenyl phosphonateTwo phenyl groups instead of oneIncreased stability and reactivity
Dimethyl (bis(4-fluorophenyl)(isopropoxy)methyl) phosphonateContains multiple substituentsKnown for specific enzyme inhibition properties

Dimethyl (4-chlorophenyl)phosphonate stands out due to its chlorinated aromatic structure, which contributes to its unique reactivity and biological profile compared to other similar compounds.

Michaelis–Arbuzov Reaction: Mechanism and Optimization

The Michaelis–Arbuzov reaction remains the most direct route to dimethyl (4-chlorophenyl)phosphonate. This two-step process involves the reaction of a trialkyl phosphite with an alkyl halide, typically 4-chlorobenzyl chloride, to form a pentavalent phosphonium intermediate, followed by nucleophilic displacement. The general mechanism proceeds via an S~N~2 attack of the phosphorus center on the electrophilic alkyl halide, generating a phosphonium salt (Figure 1). Subsequent halide-induced cleavage of the P–O bond yields the phosphonate ester and a secondary alkyl halide.

Key optimization parameters include:

  • Phosphite selection: Triethyl phosphite reacts with 4-chlorobenzyl chloride at 160°C for 3 hours, achieving 92% yield, while bulkier triisopropyl phosphite requires prolonged heating (12 hours) for comparable efficiency.
  • Temperature control: Elevated temperatures (160–200°C) accelerate intermediate formation but risk side reactions such as aryl halide elimination.
  • Halide leaving groups: Bromide and iodide derivatives exhibit faster reaction kinetics compared to chlorides due to superior leaving group ability.

Table 1: Optimization of Michaelis–Arbuzov reaction parameters for dimethyl (4-chlorophenyl)phosphonate synthesis

PhosphiteAlkyl HalideTemperature (°C)Time (h)Yield (%)
Triethyl phosphite4-Chlorobenzyl chloride160392
Triisopropyl phosphite4-Chlorobenzyl chloride1601289
Trimethyl phosphite4-Bromobenzyl bromide120295

Alternative Pathways: Nucleophilic Substitution and Esterification

Nucleophilic aromatic substitution (S~N~Ar) provides an alternative route, particularly for electron-deficient aryl halides. In this approach, diethyl phosphite reacts with 4-chloro-nitrobenzene under basic conditions, where the nitro group activates the aromatic ring for phosphorus-centered nucleophilic attack. Following phosphonation, sequential esterification with methanol yields the target compound.

Esterification of pre-formed (4-chlorophenyl)phosphonic acid represents another viable pathway. Using thionyl chloride to generate the phosphoryl chloride intermediate, followed by methanol quenching, achieves 85–90% conversion. However, this method necessitates stringent moisture control and generates stoichiometric HCl byproducts.

Table 2: Comparative analysis of synthetic routes for dimethyl (4-chlorophenyl)phosphonate

MethodStarting MaterialsKey ReagentsYield (%)
Michaelis–ArbuzovTriethyl phosphite, 4-CBCNone92
S~N~ArDiethyl phosphite, 4-Cl-nitrobenzeneK~2~CO~3~78
Phosphonic acid esterification(4-Chlorophenyl)phosphonic acidSOCl~2~, CH~3~OH87

Role of Catalysts in Phosphonate Ester Formation

Lewis acid catalysts significantly enhance reaction rates in both Michaelis–Arbuzov and S~N~Ar pathways. Lithium perchlorate (LiClO~4~) coordinates to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center and reducing activation energy. Phase-transfer catalysts like tetrabutylammonium iodide (n-Bu~4~NI) facilitate interfacial reactions in biphasic systems, particularly for S~N~Ar reactions involving aqueous bases.

Notably, 1,8-diazabicycloundec-7-ene (DBU) promotes Arbuzov-type rearrangements through base-mediated deprotonation, enabling phosphonate formation at lower temperatures (80–100°C). This contrasts with traditional thermal conditions, demonstrating the dual role of DBU as both base and reaction mediator.

Table 3: Catalytic effects on dimethyl (4-chlorophenyl)phosphonate synthesis

CatalystReaction TypeTemperature (°C)Yield Increase (%)
LiClO~4~Michaelis–Arbuzov160+15
n-Bu~4~NIS~N~Ar120+22
DBUArbuzov rearrangement100+18

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity profoundly influences reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates in S~N~Ar reactions, achieving 78% yield compared to 52% in toluene. Conversely, excess trialkyl phosphite often serves as both reactant and solvent in Michaelis–Arbuzov reactions, minimizing side reactions through high reagent concentration.

Methanol’s dual role as nucleophile and solvent complicates esterification pathways, requiring careful stoichiometric control to prevent over-alkylation. Mixed solvent systems (e.g., dichloromethane/acetonitrile) balance solubility and reactivity, particularly for heterogeneous catalytic conditions.

Table 4: Solvent impact on dimethyl (4-chlorophenyl)phosphonate synthesis

Solvent SystemReaction TypeDielectric ConstantYield (%)
Neat P(OEt)~3~Michaelis–Arbuzov6.892
DMFS~N~Ar36.778
CH~2~Cl~2~/MeCN (1:1)Catalytic esterification8.985

Anticancer Activity: Structure-Activity Relationship Studies

The anticancer properties of dimethyl (4-chlorophenyl)phosphonate and related derivatives have been extensively investigated through comprehensive structure-activity relationship studies [2] [5] [6]. Research has demonstrated that compounds containing the 4-chlorophenyl phosphonate framework exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma and epidermoid carcinoma models [2] [5]. In vitro studies have revealed that phosphonate derivatives incorporating the 4-chlorophenyl substituent demonstrate enhanced anticancer activity compared to their unsubstituted counterparts [5] [7].

Detailed cytotoxicity evaluations using standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assays have shown that dimethyl (4-chlorophenyl)phosphonate derivatives exhibit concentration-dependent inhibition of cancer cell proliferation [5] [8]. The presence of the chlorine atom in the para-position of the phenyl ring has been identified as a critical structural feature that enhances biological activity through increased lipophilicity and improved membrane permeation [9] [7]. Structure-activity relationship analysis has revealed that the electron-withdrawing nature of the chlorine substituent contributes to enhanced binding affinity with cellular targets and improved anticancer efficacy [9] [10].

Table 1: Anticancer Activity Data for 4-Chlorophenyl Phosphonate Derivatives

Compound StructureCancer Cell LineIC₅₀ Value (μM)Reference
Dimethyl (4-chlorophenyl)phosphonate analogueColorectal carcinoma (HCT-116)34.2 [5]
Dimethyl (4-chlorophenyl)phosphonate analogueEpidermoid carcinoma (HEP2)37.1 [5]
4-Chlorophenyl derivativeHepatocellular carcinoma (HepG2)13.6 [7]
N-(4-chlorophenyl) substituted compoundGlioblastoma cells5.4 [10]

Molecular docking studies have provided insights into the binding mechanisms of these compounds with key cancer-related proteins, including vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1 [2]. The 4-chlorophenyl phosphonate scaffold has demonstrated strong binding interactions through hydrogen bonding, pi-pi stacking, and hydrophobic interactions with amino acid residues in the active sites of these targets [2] [11]. Three-dimensional quantitative structure-activity relationship models have been developed to predict the anticancer activity of novel derivatives, with statistical parameters indicating strong correlations between molecular descriptors and biological activity [2] [12].

Antibacterial Agent Development: Phosphonate Prodrug Strategies

The development of dimethyl (4-chlorophenyl)phosphonate as an antibacterial agent has focused extensively on prodrug strategies to overcome the inherent limitations of phosphonate compounds, particularly their poor cellular uptake due to high negative charge at physiological pH [3] [13]. Phosphonate prodrug approaches have been designed to mask the charged phosphonate group through ester or amide modifications, enabling improved membrane permeability and subsequent intracellular activation [3] [14].

Research has demonstrated that dimethyl ester derivatives of phosphonates serve as effective prodrugs, undergoing enzymatic hydrolysis within bacterial cells to release the active phosphonic acid species [15] [16]. The hydrolysis mechanism involves sequential cleavage of the methyl ester groups through esterase-mediated processes, with the rate of hydrolysis being influenced by the electronic properties of the 4-chlorophenyl substituent [15] [17]. Studies have shown that the presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack by cellular nucleophiles [15] [18].

Table 2: Antibacterial Activity of Phosphonate Prodrug Derivatives

Prodrug TypeTarget OrganismMinimum Inhibitory Concentration (μM)Mechanism of ActionReference
Dimethyl phosphonate esterStaphylococcus aureus2.8Membrane disruption [19]
Phosphonoamidate prodrugEscherichia coli680Metabolic interference [20]
Acyloxymethyl derivativeGram-positive bacteria15.2Cell wall synthesis inhibition [4]
Peptidic enamide prodrugPseudomonas aeruginosa0.49Enzyme inhibition [13]

The peptidic prodrug strategy has shown particular promise for enhancing the antibacterial activity of phosphonate compounds [13]. Enamide prodrugs incorporating the 4-chlorophenyl phosphonate core have demonstrated dramatic improvements in antibacterial potency, with up to 2000-fold increases in activity against Gram-negative pathogens compared to the parent compound [13]. These prodrugs utilize active transport through oligopeptide permease systems, followed by intracellular amide hydrolysis to release the active phosphonate species [13]. The chlorophenyl substituent has been shown to enhance the stability of the prodrug formulation while maintaining efficient cellular uptake and activation [11] [13].

Enzyme Inhibition Mechanisms: Adenylate Cyclase Toxin Targeting

Dimethyl (4-chlorophenyl)phosphonate derivatives have emerged as potent inhibitors of bacterial adenylate cyclase toxins, representing a novel therapeutic approach for treating infections caused by pathogenic bacteria that utilize these virulence factors [21] [20]. Adenylate cyclase toxins, including those produced by Bordetella pertussis and Bacillus anthracis, represent critical virulence factors that disrupt host cellular cyclic adenosine monophosphate homeostasis [22] [23].

Structure-based drug design studies have revealed that phosphonate compounds function as adenosine triphosphate mimics, competing for binding at the active site of adenylate cyclase enzymes [21] [20]. The 4-chlorophenyl substituent provides crucial hydrophobic interactions with amino acid residues in the enzyme binding pocket, while the phosphonate group mimics the natural phosphate moiety of adenosine triphosphate [21] [20]. Molecular dynamics simulations have demonstrated that the chlorophenyl ring occupies a specific hydrophobic pocket within the enzyme active site, contributing to enhanced binding affinity and selectivity [20] [24].

Table 3: Adenylate Cyclase Inhibition Data for Phosphonate Derivatives

Compound ClassTarget EnzymeIC₅₀ Value (nM)Selectivity FactorReference
2-Aminothiazole phosphonateBordetella pertussis adenylate cyclase toxin3725-fold vs mammalian [20]
Substituted phosphonateBacillus anthracis edema factor23515-fold vs mammalian [20]
Acyclic nucleoside phosphonateAdenylate cyclase toxin1830-fold vs mammalian [21]
4-Chlorophenyl derivativeBacterial adenylate cyclase1220-fold vs mammalian [21]

The mechanism of enzyme inhibition involves the formation of stable enzyme-inhibitor complexes through multiple binding interactions [21] [20]. The phosphonate group forms crucial electrostatic interactions with metal cofactors, typically magnesium or manganese, present in the enzyme active site [25] [20]. Additionally, the 4-chlorophenyl moiety engages in specific pi-pi stacking interactions with aromatic amino acid residues, contributing to the overall binding stability and inhibitor potency [20] [24]. Kinetic studies have revealed that these compounds function as competitive inhibitors with respect to the natural adenosine triphosphate substrate [21] [20].

The selectivity of phosphonate inhibitors for bacterial adenylate cyclases over mammalian enzymes represents a critical advantage for therapeutic development [21] [20]. Comparative binding studies have demonstrated that the 4-chlorophenyl phosphonate derivatives exhibit 15-30 fold selectivity for bacterial enzymes, attributed to structural differences in the active site architecture between bacterial and mammalian adenylate cyclases [21] [20]. This selectivity profile suggests potential for developing these compounds as selective antimicrobial agents with reduced off-target effects on host cellular processes [21] [23].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

220.0056089 g/mol

Monoisotopic Mass

220.0056089 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types